Prolactin-Releasing Peptide (1-31) (human)
Description
Prolactin-Releasing Peptide (PrRP31) is a 31-amino acid neuropeptide characterized by its C-terminal RF-amide motif (Arg-Phe-NH₂), which is critical for receptor binding and activation . Discovered in 1998 as the endogenous ligand for the orphan G-protein-coupled receptor GPR10, PrRP31 was initially identified for its role in stimulating prolactin (PRL) secretion in rat pituitary cells . However, subsequent studies revealed broader physiological roles, including appetite suppression, metabolic regulation, and interactions with stress and sleep pathways .
Properties
Molecular Formula |
C160H252N56O42S |
|---|---|
Molecular Weight |
3664.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C160H252N56O42S/c1-14-79(6)121(148(252)198-102(40-27-56-183-160(174)175)152(256)214-57-29-43-114(214)146(250)209-120(78(4)5)147(251)186-71-116(224)191-96(36-23-52-179-156(166)167)131(235)199-103(126(163)230)61-86-31-18-17-19-32-86)208-117(225)72-185-130(234)95(35-22-51-178-155(164)165)193-142(246)110(74-218)206-128(232)82(9)189-137(241)104(62-87-44-46-91(222)47-45-87)201-138(242)105(63-88-68-184-94-34-21-20-33-92(88)94)200-127(231)83(10)190-144(248)112-41-28-58-215(112)153(257)109(66-115(162)223)205-150(254)123(81(8)16-3)211-141(245)108(67-119(228)229)203-145(249)113-42-30-59-216(113)154(258)125(85(12)221)213-135(239)99(39-26-55-182-159(172)173)197-149(253)122(80(7)15-2)210-136(240)100(48-49-118(226)227)195-133(237)101(50-60-259-13)196-143(247)111(75-219)207-140(244)106(64-89-69-176-76-187-89)202-132(236)97(37-24-53-180-157(168)169)194-139(243)107(65-90-70-177-77-188-90)204-151(255)124(84(11)220)212-134(238)98(38-25-54-181-158(170)171)192-129(233)93(161)73-217/h17-21,31-34,44-47,68-70,76-85,93,95-114,120-125,184,217-222H,14-16,22-30,35-43,48-67,71-75,161H2,1-13H3,(H2,162,223)(H2,163,230)(H,176,187)(H,177,188)(H,185,234)(H,186,251)(H,189,241)(H,190,248)(H,191,224)(H,192,233)(H,193,246)(H,194,243)(H,195,237)(H,196,247)(H,197,253)(H,198,252)(H,199,235)(H,200,231)(H,201,242)(H,202,236)(H,203,249)(H,204,255)(H,205,254)(H,206,232)(H,207,244)(H,208,225)(H,209,250)(H,210,240)(H,211,245)(H,212,238)(H,213,239)(H,226,227)(H,228,229)(H4,164,165,178)(H4,166,167,179)(H4,168,169,180)(H4,170,171,181)(H4,172,173,182)(H4,174,175,183)/t79-,80-,81-,82-,83-,84+,85+,93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-,124-,125-/m0/s1 |
InChI Key |
ZHTVYIVYLQHJMI-YTSIKJBXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prolactin-Releasing Peptide (1-31) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of Prolactin-Releasing Peptide (1-31) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Receptor Binding Kinetics
PrRP-31 exhibits high-affinity binding to its primary receptor, GPR10 , and secondary receptor neuropeptide FF receptor 2 (NPFF2) :
Structural Determinants :
-
Arg<sup>26</sup> and Arg<sup>30</sup> are critical for receptor binding. Substitution with lysine or citrulline reduces affinity by >100-fold .
-
The C-terminal 12–31 fragment retains full binding potency, while shorter fragments (e.g., PrRP-20) show reduced activity .
Calcium Mobilization and Intracellular Signaling
PrRP-31 activates calcium-dependent pathways via GPR10, triggering downstream signaling cascades:
Key Findings :
-
PrRP-31 stimulates extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) via divergent pathways .
-
Calcium mobilization is blocked by thapsigargin, confirming endoplasmic reticulum involvement .
Enzyme Interactions and Metabolic Pathways
PrRP-31 modulates enzyme activity in neuroendocrine tissues:
Notable Mechanisms :
-
Phosphoinositide 3-kinase (PI3K) : PrRP-31 activates Akt, which is inhibited by wortmannin .
-
Protein kinase C (PKC) : Essential for JNK activation and stress response modulation .
Structural Stability and Degradation
PrRP-31’s chemical stability is influenced by its amino acid sequence and storage conditions:
| Property | Data | Source |
|---|---|---|
| Molecular formula | C<sub>160</sub>H<sub>252</sub>N<sub>56</sub>O<sub>42</sub>S | |
| Molecular weight | 3664.18 g/mol | |
| Solubility | 2 mg/mL in water | |
| Storage stability | >90% activity at -15°C |
Critical Residues :
Functional Interactions with Neuropeptides
PrRP-31 induces the release of other hormones through paracrine/autocrine mechanisms:
Scientific Research Applications
Prolactin-Releasing Peptide (1-31) (human), also known as PrRP31, is a 31-amino acid neuropeptide with a significant role in regulating food intake and hormonal responses . It interacts with G-protein coupled receptors (GPCRs) and influences the release of neuropeptides and hormones, making it valuable in neuroscience and endocrinology research .
Applications in Biological Research
PrRP31 is primarily located in the hypothalamus, medulla, and pituitary gland . It functions as an agonist for the GPR10/hGR3 receptor and the neuropeptide FF receptor (hNPFF2) . Biological research has extensively studied PrRP31 for its capacity to stimulate calcium mobilization and GTPγS binding, which are essential for signal transduction pathways . It also modulates neuropeptide release, making it an important subject in understanding neuroendocrine functions, especially how the brain controls hormones that manage reproductive functions and food intake .
Function and Mechanisms of Action
PrRP31 has demonstrated the ability to increase the release of key neuropeptides such as gonadotropin-releasing hormone (GnRH), vasoactive intestinal peptide (VIP), and galanin from the medial basal hypothalamus . This leads to increased plasma levels of luteinizing hormone, follicle-stimulating hormone, and testosterone, which emphasizes its role in regulating reproductive hormones . Additionally, PrRP31 effectively reduces food intake in fasted rats, suggesting its potential application in research focused on appetite regulation and obesity .
Significance in Drug Research
PrRP31's potent effects on hormone release and food intake make it highly interesting in drug development, particularly for conditions related to metabolic disorders and reproductive health . Researchers are investigating its therapeutic potential for treating obesity, eating disorders, and hormonal imbalances . The peptide's capacity to influence multiple hormonal pathways positions it as a promising candidate for developing new treatments .
Specific Research Areas
- Neuroprotection : Studies using the human neuroblastoma cell line SH-SY5Y and rat primary neuronal cultures show PrRP31's neuroprotective properties, particularly against methylglyoxal (MG) toxicity . PrRP31 and its palmitoylated analog increased cell viability and induced anti-apoptotic signaling in these cells .
- Metabolic Disorders : Research indicates that PrRP analogs can ameliorate hippocampal insulin signaling pathways in mice with monosodium glutamate (MSG)-induced obesity and reduce Tau hyperphosphorylation . These analogs have also shown improvements in short-term spatial memory in mouse models .
- Alzheimer's Disease : In APPswe/PS1dE9 mouse models of Alzheimer's disease (AD)-like Aβ pathology, palmitoylated PrRP31 reduced amyloid plaque deposition, neuroinflammation, and Tau phosphorylation, demonstrating significant neuroprotective effects .
- Food Intake and Energy Expenditure : PrRP plays a critical role in regulating food intake and energy expenditure . It interacts with other neuropeptides like leptin, cholecystokinin (CCK), and neuropeptide Y (NPY) to regulate these functions .
- Cardiovascular System, Stress, and Sleep : Besides its primary functions, PrRP also regulates the cardiovascular system, stress response, and sleep patterns .
Molecular and Chemical Properties
The molecular formula for PrRP31 is C160H252N56O42S, and it has a molecular weight of 3664.18 g/mol . It is a synthetic peptide that should be stored below -15°C to maintain stability and bioactivity .
Impact on Cellular Signaling Pathways
PrRP31 upregulates the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) signaling pathways, which promote metabolic cell survival and growth . Protein kinase inhibitors have confirmed that PrRP31 and its palmitoylated analog specifically mediate the activation of these signaling pathways .
Therapeutic Potential
Mechanism of Action
Prolactin-Releasing Peptide (1-31) (human) exerts its effects by binding to the prolactin-releasing peptide receptor (GPR10). This binding activates G protein-coupled signaling pathways, leading to the release of prolactin from the anterior pituitary gland. The peptide also interacts with other receptors, such as the neuropeptide FF receptor type 2 (NPFF-R2), to modulate various physiological processes .
Comparison with Similar Compounds
Structural Features :
- Sequence : Ser-Arg-Ala-His-Gln-His-Ser-Met-Glu-Thr-Arg-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Thr-Gly-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂ .
- Receptor Binding : Binds GPR10 with high affinity (Ki = 1.03 nM in humans) and exhibits cross-reactivity with neuropeptide FF2 (NPFF2) receptors .
- Functional Diversity : Beyond PRL release, PrRP31 modulates leptin signaling, reduces food intake, and improves insulin sensitivity in rodent models of obesity and diabetes .
Comparison with Similar Compounds
Neuropeptides with Anorexigenic Effects
PrRP31 shares functional overlap with other appetite-regulating neuropeptides, though structural and mechanistic differences exist.
Key Findings :
PrRP31 Fragments and Analogs
Key Findings :
Cross-Species Variants
PrRP31 is conserved across mammals, with functional variations:
- Bovine PrRP31 : Shares 85% sequence identity with human PrRP31 but exhibits stronger PRL-releasing activity in decidual cells .
- Rat PrRP31 : Differences in N-terminal residues reduce human GPR10 affinity (Ki = 0.33 nM vs. 1.03 nM for human PrRP31) .
Research Insights and Controversies
- Metabolic Efficacy: Chronic administration of palmitoylated PrRP31 in diet-induced obese mice reduced body weight by 15–20% and normalized insulin levels .
- Receptor Promiscuity : PrRP31’s interaction with NPFF2 receptors (EC₅₀ = 10 nM) distinguishes it from other RF-amide peptides, enabling broader physiological modulation .
Q & A
Basic Research Questions
Q. What are the optimal storage and reconstitution protocols for Prolactin-Releasing Peptide (1-31) (PrRP-31) to ensure stability?
- Storage: Lyophilized PrRP-31 should be stored at -20°C for up to 3 years or -80°C for long-term storage. Solutions in solvents (e.g., PBS or DMSO) should be stored at -80°C for ≤6 months and -20°C for ≤1 month to prevent degradation .
- Reconstitution: Use sterile H₂O for solubility (~100 mg/mL, ~44 mM). For in vivo studies, consider formulations like 2% DMSO + 30% PEG 300 + 5% Tween 80 for intravenous administration. Vortex thoroughly and centrifuge to ensure homogeneity .
Q. How can batch-to-batch variability in synthetic PrRP-31 be minimized for sensitive bioassays?
- Request peptide content analysis (e.g., via amino acid analysis) to quantify active peptide vs. salts/impurities.
- Specify HPLC purity ≥95% and mass spectrometry (MS) validation. For cell-based assays, ensure trifluoroacetic acid (TFA) content is <1% to avoid cytotoxicity .
Q. What experimental controls are critical when studying PrRP-31's sex-specific effects on prolactin release?
- Include sex-matched controls (e.g., male vs. female rodents) and validate hormonal status (e.g., estrous cycle phase in females). Use dispersed pituitary cell cultures to isolate direct effects from systemic feedback. Note that PrRP-31 induces prolactin release only in lactating females at high doses (≥100 nM) and has no effect in males .
Advanced Research Questions
Q. How can binding kinetics between PrRP-31 and GPR10 be quantitatively analyzed?
- Use radioligand displacement assays with ¹²⁵I-labeled PrRP-31 to determine dissociation constants (Ki = 1.03 nM in humans, 0.33 nM in rats).
- Surface Plasmon Resonance (SPR) can measure real-time association/dissociation rates. Include negative controls (e.g., scrambled peptide) to confirm specificity .
Q. What methodologies resolve contradictions in PrRP-31's dual roles in prolactin release and appetite regulation?
- Central vs. peripheral administration: Intracerebroventricular (ICV) injection in rats increases plasma LH, FSH, and testosterone, while systemic administration may not cross the blood-brain barrier.
- Oxytocin receptor antagonists can test PrRP-31's anorexigenic effects, which depend on oxytocin signaling .
Q. How to assess PrRP-31's pro-inflammatory activity in immune cells?
- In vitro leukocyte assays: Treat human leukocytes with PrRP-31 (10–100 nM) and measure ROS production (e.g., DCFDA fluorescence) and cytokine release (e.g., IL-6, TNF-α via ELISA). Compare with LPS as a positive control .
Q. What in vivo models are suitable for studying PrRP-31's endocrine functions?
- Food intake studies: Use fasted Sprague-Dawley rats with ICV PrRP-31 infusion (1–10 µg/kg) to monitor feeding behavior and plasma hormone levels (LH, FSH, testosterone) via ELISA .
Q. How to address discrepancies in PrRP-31's efficacy across species or experimental conditions?
- Cross-species validation: Test human vs. rodent PrRP-31 in parallel assays. For example, human PrRP-31 has lower GPR10 affinity (Ki = 1.03 nM) than rat PrRP-31 (Ki = 0.33 nM) .
- Dose-response curves: Use at least five concentrations (e.g., 0.1–1000 nM) to identify threshold effects and avoid false negatives .
Methodological Best Practices
- Statistical rigor: Follow NIH preclinical guidelines for sample size calculation, randomization, and blinding. Use ANOVA with post-hoc tests for multi-group comparisons .
- Assay selection: For high-throughput screening of PrRP-31 interactions, membrane-based antibody arrays detect picogram-level cytokines with minimal cross-reactivity, while SPR provides kinetic binding data .
- Data interpretation: Cross-reference HPLC retention times and MS spectra with literature to confirm peptide identity and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
